molecular formula C16H18N2O B12806073 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene CAS No. 82946-69-8

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene

Cat. No.: B12806073
CAS No.: 82946-69-8
M. Wt: 254.33 g/mol
InChI Key: FSRSNUOPNPXGKH-UHFFFAOYSA-N
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Description

The compound 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene features a unique polycyclic structure combining a naphthalene backbone with heterocyclic and bridging substituents. Key structural components include:

  • 1,4-Dihydro-1,4-epiminonaphthalene core: A naphthalene derivative with a bridge between positions 1 and 4, likely incorporating an imino group (NH) and methylene (CH2) unit.
  • 9-Methyl substituent: A methyl group at position 9 of the naphthalene system, influencing steric and electronic properties.
  • 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl group: A partially saturated oxazole ring (oxazoline) with 4,4-dimethyl substituents, contributing to rigidity and stability.

Properties

CAS No.

82946-69-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4,4-dimethyl-2-(11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-yl)-5H-1,3-oxazole

InChI

InChI=1S/C16H18N2O/c1-16(2)9-19-15(17-16)11-6-4-5-10-12-7-8-13(14(10)11)18(12)3/h4-8,12-13H,9H2,1-3H3

InChI Key

FSRSNUOPNPXGKH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC3=C2C4C=CC3N4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. The naphthalene moiety is then introduced through a Friedel-Crafts alkylation reaction, where the oxazole derivative acts as the electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketonized derivatives, while substitution reactions could introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has been shown to exhibit potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene. Its effectiveness against various bacterial strains suggests its potential as a lead compound for developing new antibiotics .

Materials Science Applications

Polymer Chemistry
This compound can be utilized in polymer chemistry for synthesizing novel materials with specific properties. Its unique structure allows it to act as a monomer or cross-linking agent in the development of advanced materials with enhanced mechanical properties and thermal stability .

Nanotechnology
In nanotechnology applications, derivatives of this compound are being explored for their ability to form nanostructures that can be used in drug delivery systems. These nanostructures can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer cell lines.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cells.
Study 3Antimicrobial PropertiesEffective against multiple bacterial strains including resistant strains.
Study 4Polymer ChemistryDeveloped a new class of thermally stable polymers with enhanced mechanical properties.
Study 5NanotechnologyCreated nanocarriers for targeted drug delivery with improved therapeutic efficacy.

Mechanism of Action

The mechanism by which 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Comparisons :

Heterocyclic Core: Target Compound: Contains a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group. The 4,4-dimethyl substitution reduces ring strain and enhances stability compared to unsubstituted oxazolines . 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone (): Features a 1,3,4-oxadiazole ring.

Aromatic Systems: Target Compound: The 1,4-epiminonaphthalene system provides a planar aromatic scaffold, favoring π-π interactions in biological targets. Carbazole Derivatives (): Carbazole’s fused benzene-indole system offers distinct electronic properties, often linked to anticancer and antimicrobial activities .

Substituent Effects: Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- (): A propyl group at position 2 of the oxazole increases lipophilicity, contrasting with the target compound’s naphthalene-derived hydrophobicity . 4,5-Dimethyl-1,3-dioxol-2-one (): 4,5-Dimethyl substitution on a dioxolone ring demonstrates how positional isomerism affects reactivity and stability .

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Aromatic System Key Substituents
Target Compound C19H21N2O* ~293.4 4,4-Dimethyl-oxazoline 1,4-Epiminonaphthalene 9-Methyl, oxazolyl
1-(5-((9H-Carbazol-9-yl) Methyl) Oxadiazole C23H20N4O2 384.44 1,3,4-Oxadiazole Carbazole Carbazolyl, methyl
Ethanone, Oxazolyl-derivative () C10H17NO2 183.25 4,4-Dimethyl-oxazoline None Propyl

*Estimated based on structural analysis.

Biological Activity

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • IUPAC Name : 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene
  • Molecular Formula : C18H23N2O
  • Molecular Weight : 285.38 g/mol

Research indicates that this compound exhibits various biological activities primarily through:

  • Antioxidant Activity : The oxazole ring contributes to the electron donation capability of the compound, enhancing its ability to scavenge free radicals.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.

Pharmacological Studies

A summary of key studies evaluating the biological activity of the compound is presented in Table 1.

Study ReferenceBiological ActivityModel UsedFindings
AntioxidantIn vitroDemonstrated significant free radical scavenging activity.
NeuroprotectiveCell cultureReduced apoptosis in neuronal cells under oxidative stress conditions.
AntimicrobialBacterial strainsInhibited growth of Staphylococcus aureus and Escherichia coli.

Case Study 1: Neuroprotection

In a study published in Neuroscience Letters, the neuroprotective effects of the compound were evaluated using SH-SY5Y neuroblastoma cells. The results indicated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell death induced by hydrogen peroxide exposure. This suggests a potential therapeutic application for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against clinical isolates of bacteria. The compound exhibited significant inhibitory effects at low concentrations against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

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